![molecular formula C6H4BrN3 B578520 5-溴-1H-吡唑并[4,3-b]吡啶 CAS No. 1227628-78-5](/img/structure/B578520.png)
5-溴-1H-吡唑并[4,3-b]吡啶
描述
5-Bromo-1H-pyrazolo[4,3-b]pyridine is a chemical compound with the empirical formula C6H4BrN3 . It is a solid substance and is used in early discovery research .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis involved a one-step substitution reaction with 5-Bromo-1H-pyrazolo[3,4-b]pyridine and N-iodosuccinimide, dissolved by DMF, then heated at 60 °C and stirred for 12 hours . Another synthesis method involves the use of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H .Molecular Structure Analysis
The molecular structure of 5-Bromo-1H-pyrazolo[4,3-b]pyridine consists of a pyrazole ring fused with a pyridine ring . The bromine atom is attached to the 5th carbon of the fused ring system .Chemical Reactions Analysis
The compound has been used as a starting material in the synthesis of various derivatives, which are then evaluated for their inhibitory activities . For instance, compound C03, a derivative of 5-Bromo-1H-pyrazolo[4,3-b]pyridine, showed acceptable activity with an IC50 value of 56 nM .Physical And Chemical Properties Analysis
5-Bromo-1H-pyrazolo[4,3-b]pyridine is a solid substance . Its molecular weight is 198.02 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.科学研究应用
TRK Inhibitors
5-Bromo-1H-pyrazolo[4,3-b]pyridine derivatives have been synthesized and evaluated as TRK inhibitors . Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . Among the synthesized derivatives, compound C03 showed acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .
Cancer Treatment
The continuous activation of TRKs can lead to various types of cancers, including colorectal cancer, non-small cell lung cancer (NSCLC), glioblastoma, and head and neck squamous cell carcinoma . Therefore, small-molecule TRK inhibitors, such as those derived from 5-Bromo-1H-pyrazolo[4,3-b]pyridine, are important for the treatment of these cancers .
Synthesis of Novel Derivatives
5-Bromo-1H-pyrazolo[4,3-b]pyridine is used as a starting material in the synthesis of novel derivatives . For example, it was used in the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate .
Drug Design
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The molecular docking study was used to evaluate the binding mode between these derivatives and TRKA .
Biological Evaluation
The synthesized derivatives of 5-Bromo-1H-pyrazolo[4,3-b]pyridine were evaluated for their biological activities . For instance, compound C03 possessed good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .
Synthesis Methods
Various synthetic strategies and approaches to 5-Bromo-1H-pyrazolo[4,3-b]pyridine derivatives have been reported . These methods are systematized according to the method to assemble the pyrazolopyridine system, and their advantages and drawbacks are considered .
作用机制
Target of Action
The primary target of 5-Bromo-1H-pyrazolo[4,3-b]pyridine is Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer .
Mode of Action
5-Bromo-1H-pyrazolo[4,3-b]pyridine interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . Once activated, the intramembrane kinase domain is phosphorylated . The compound inhibits this activation, thereby preventing the downstream signal transduction pathways .
Biochemical Pathways
The affected pathways include the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells . By inhibiting the activation of TRKs, 5-Bromo-1H-pyrazolo[4,3-b]pyridine disrupts these pathways, affecting the normal functioning of the cells .
Pharmacokinetics
The compound has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell proliferation . For instance, it has been found to inhibit the proliferation of the Km-12 cell line .
Action Environment
The action, efficacy, and stability of 5-Bromo-1H-pyrazolo[4,3-b]pyridine can be influenced by various environmental factors.
安全和危害
While specific safety and hazards information for 5-Bromo-1H-pyrazolo[4,3-b]pyridine was not found in the retrieved papers, general safety measures for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and ensuring adequate ventilation .
属性
IUPAC Name |
5-bromo-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3/c7-6-2-1-4-5(9-6)3-8-10-4/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWLXNBNVCRSNEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745413 | |
| Record name | 5-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1H-pyrazolo[4,3-b]pyridine | |
CAS RN |
1227628-78-5 | |
| Record name | 5-Bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-1H-pyrazolo[4,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





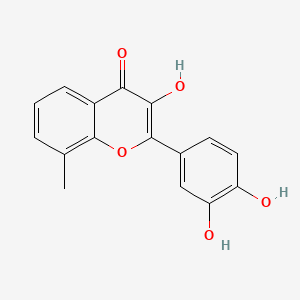
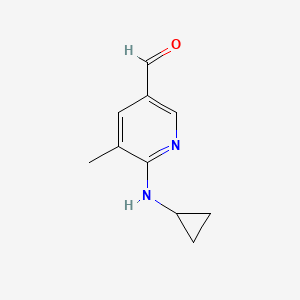
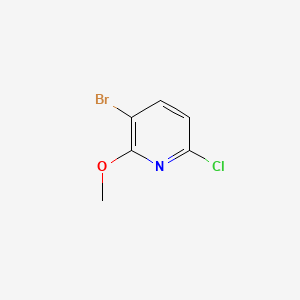

![5-Bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B578446.png)
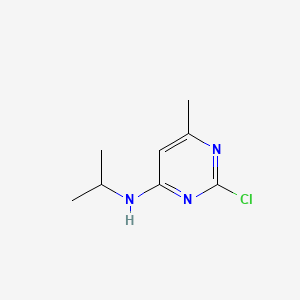
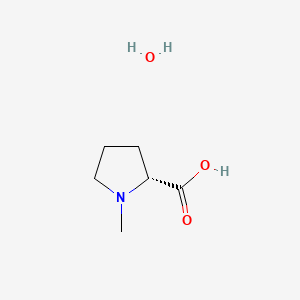
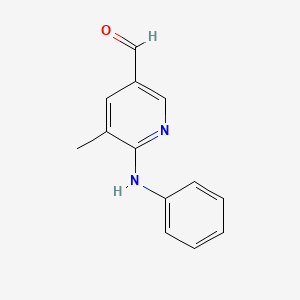
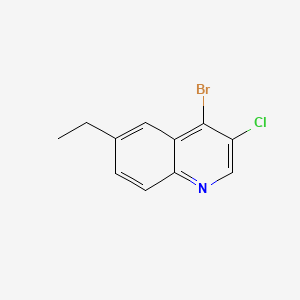
![8-Bromo-1,2,3,4-tetrahydropyrido[3,4-b]pyrazine](/img/structure/B578459.png)